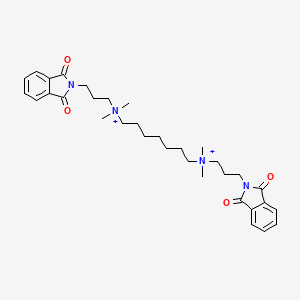

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Vue d'ensemble

Description

Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is a synthetic organic compound . It is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse uses, ranging from catalysis to drug delivery systems.

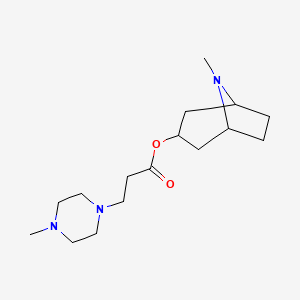

Molecular Structure Analysis

The molecular structure of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is complex. It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 16 rotatable bonds. Its topological polar surface area is 74.76, and its molecular weight is 562.35 .Physical And Chemical Properties Analysis

The physical and chemical properties of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) include a molecular weight of 562.35, and a topological polar surface area of 74.76 . More detailed properties like melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

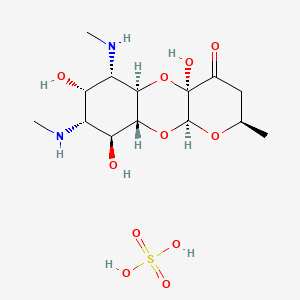

Antimuscarinic Action Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium), also referred to as 'C7/3-phthalimido-propyl', has been studied for its antimuscarinic actions. Research indicates that this compound can inhibit inotropic responses to carbachol or acetylcholine in isolated guinea-pig left atrium. The findings suggest that 'C7/3-phthalimido-propyl' acts as a metaffinoid antagonist, affecting the affinities of both agonists and competitive antagonists by interacting with a regulatory site distinct from the binding sites for these agents. It produces a significant reduction in the affinity of carbachol and causes supra-additive effects when combined with a competitive antagonist (Mitchelson, 1975).

Allosteric Interactions at Muscarinic Acetylcholine M2 Receptors Studies have explored the interaction of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) with agonists at muscarinic M2 receptors in guinea-pig left atria. The compound shifted concentration-response curves for various agonists in a manner consistent with non-competitive antagonism. This suggests an allosteric mode of action, with the compound affecting the receptor's response to agonists without directly competing for the same binding site. The degree of allosteric interaction appeared sensitive to buffer composition, indicating a complex mechanism of action (Lanzafame, Christopoulos, & Mitchelson, 1996).

Characterization of Antimuscarinic Effect Further characterization of the antimuscarinic effect of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been done in guinea-pig atria and ileal longitudinal muscle. The compound showed more potent inhibition in atrial muscarinic receptors compared to ileal muscle, indicating cardioselectivity. Binding studies suggested that the compound acts allosterically, slowing the dissociation rate of certain ligands and recognizing two binding sites in both atria and ileum (Choo & Mitchelson, 1989).

Binding at Cholinoceptor Sites The binding of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been investigated at various cholinergic binding sites. The compound showed affinity for muscarine M2 receptors in rat atria, which was greater than for other receptor subtypes. The study highlighted the possibility of allosteric interactions or interactions with multiple receptor subtypes, adding complexity to the understanding of this compound's action at different sites (Christopoulos, Loiacono, & Mitchelson, 1993).

Allosteric Modulation at Muscarinic Acetylcholine Receptors Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been identified as an allosteric modulator at muscarinic acetylcholine receptors, particularly the M2 subtype. Studies have shown varying degrees of negative cooperativity depending on the receptor subtype, highlighting its potential in selectively modulating receptor responses (Christopoulos, Sorman, Mitchelson, & El-Fakahany, 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSALRKZRWVYPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N4O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945335 | |

| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22664-47-7 | |

| Record name | Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

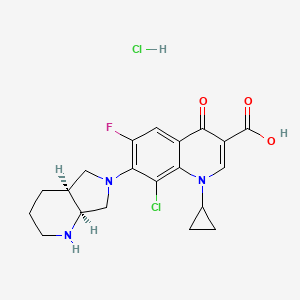

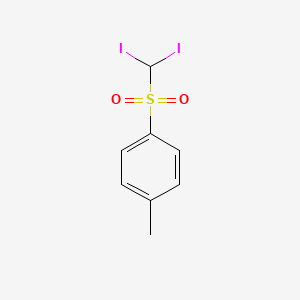

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.